molecular formula C18H28N2O2 B268160 N-tert-butyl-2-{4-[(cyclopentylamino)methyl]phenoxy}acetamide

N-tert-butyl-2-{4-[(cyclopentylamino)methyl]phenoxy}acetamide

Katalognummer B268160
Molekulargewicht: 304.4 g/mol
InChI-Schlüssel: MTJIMPFOLJMEBY-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-tert-butyl-2-{4-[(cyclopentylamino)methyl]phenoxy}acetamide, commonly known as BAY 41-2272, is a chemical compound that has been extensively researched for its potential therapeutic applications. It belongs to the class of compounds known as sGC (soluble guanylate cyclase) stimulators, which have shown promise in treating a range of cardiovascular and pulmonary conditions. In

Wirkmechanismus

BAY 41-2272 stimulates the activity of sGC, an enzyme that converts guanosine triphosphate (GTP) to cyclic guanosine monophosphate (cGMP). cGMP is a signaling molecule that plays a key role in regulating vascular tone, platelet aggregation, and smooth muscle relaxation. By increasing the production of cGMP, BAY 41-2272 promotes vasodilation and reduces pulmonary vascular resistance, leading to improved blood flow and oxygenation.
Biochemical and Physiological Effects:
BAY 41-2272 has been shown to have a range of biochemical and physiological effects. It promotes vasodilation, reduces pulmonary vascular resistance, and increases cardiac output. It also inhibits platelet aggregation and reduces inflammation. In addition, it has been shown to improve endothelial function and reduce oxidative stress.

Vorteile Und Einschränkungen Für Laborexperimente

BAY 41-2272 has several advantages for use in lab experiments. It is a potent and selective sGC stimulator, making it a useful tool for investigating the role of cGMP signaling in various physiological processes. It also has a long half-life, allowing for sustained effects over time. However, there are some limitations to its use. BAY 41-2272 can be difficult to solubilize, and its effects can be influenced by factors such as pH and temperature.

Zukünftige Richtungen

There are several potential future directions for research on BAY 41-2272. One area of interest is its potential use in the treatment of pulmonary hypertension, a condition characterized by high blood pressure in the lungs. BAY 41-2272 has shown promise in animal models of pulmonary hypertension, and further research is needed to determine its efficacy in humans. Another area of interest is its potential use in the treatment of sickle cell disease, a genetic disorder that causes red blood cells to become misshapen and break down. BAY 41-2272 has been shown to improve blood flow and oxygenation in sickle cell mice, and further research is needed to determine its potential as a treatment for sickle cell disease. Finally, BAY 41-2272 may have potential applications in the treatment of other cardiovascular and pulmonary conditions, such as heart failure and chronic obstructive pulmonary disease (COPD).

Synthesemethoden

BAY 41-2272 can be synthesized using a multistep process involving several chemical reactions. The synthesis starts with the reaction of 4-aminomethylphenol with cyclopentyl chloroformate to yield the intermediate 4-(cyclopentylcarbonyloxy)methylphenol. The intermediate is then reacted with tert-butyl 2-bromoacetate to yield tert-butyl 2-{4-[(cyclopentylcarbonyloxy)methyl]phenoxy}acetate. Finally, the tert-butyl ester is hydrolyzed to yield the desired product, N-tert-butyl-2-{4-[(cyclopentylamino)methyl]phenoxy}acetamide.

Wissenschaftliche Forschungsanwendungen

BAY 41-2272 has been extensively studied for its potential therapeutic applications, particularly in the treatment of cardiovascular and pulmonary conditions. It has been shown to improve pulmonary hypertension, reduce pulmonary vascular resistance, and increase cardiac output in animal models. In addition, it has been investigated for its potential to treat erectile dysfunction, sickle cell disease, and renal fibrosis.

Eigenschaften

Produktname

N-tert-butyl-2-{4-[(cyclopentylamino)methyl]phenoxy}acetamide

Molekularformel

C18H28N2O2

Molekulargewicht

304.4 g/mol

IUPAC-Name

N-tert-butyl-2-[4-[(cyclopentylamino)methyl]phenoxy]acetamide

InChI

InChI=1S/C18H28N2O2/c1-18(2,3)20-17(21)13-22-16-10-8-14(9-11-16)12-19-15-6-4-5-7-15/h8-11,15,19H,4-7,12-13H2,1-3H3,(H,20,21)

InChI-Schlüssel

MTJIMPFOLJMEBY-UHFFFAOYSA-N

SMILES

CC(C)(C)NC(=O)COC1=CC=C(C=C1)CNC2CCCC2

Kanonische SMILES

CC(C)(C)NC(=O)COC1=CC=C(C=C1)CNC2CCCC2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.